molecular formula C26H12N4O2 B8493212 2,7-Bis(3,4-Dicyanophenoxy)Naphthalene CAS No. 77785-81-0

2,7-Bis(3,4-Dicyanophenoxy)Naphthalene

Cat. No. B8493212
Key on ui cas rn: 77785-81-0
M. Wt: 412.4 g/mol
InChI Key: WVDHTIWZHJWNFW-UHFFFAOYSA-N
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Patent
US04304896

Procedure details

A mixture of 4.0 g (0.025 mol) of 2,7-dihydroxynaphthalene (2.2 g, 0.054 mol) of 50% aqueous sodium hydroxide, 30 ml of dimethyl sulfoxide and 25 ml of benzene was heated at reflux under a nitrogen atmosphere for 4 hours. The water was azeotroped from the mixture with a Dean-Stark trap. The reaction content was cooled to room temperature and 8.7 g (0.05 mol) of 4-nitrophthalonitrile was added in one sum. The resulting mixture was stirred for 15 hours at room temperature and was then poured into 150 ml of water. The light-brown precipitate was collected by suction filtration, washed with water, dried at reduced pressure, and washed with hot absolute ethanol to yield 6.1 g (59%) of the desired product, m.p. 201°-204° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([OH:12])=[CH:7][CH:8]=2)[CH:3]=1.[OH-].[Na+].CS(C)=O.[N+]([C:22]1[CH:23]=[C:24]([C:30]#[N:31])[C:25](=[CH:28][CH:29]=1)[C:26]#[N:27])([O-])=O>O.C1C=CC=CC=1>[C:26]([C:25]1[CH:28]=[C:29]([CH:22]=[CH:23][C:24]=1[C:30]#[N:31])[O:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:12][C:22]3[CH:29]=[CH:28][C:25]([C:26]#[N:27])=[C:24]([C:30]#[N:31])[CH:23]=3)=[CH:7][CH:8]=2)[CH:3]=1)#[N:27] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC1=CC2=CC(=CC=C2C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The water was azeotroped from the mixture with a Dean-Stark trap
FILTRATION
Type
FILTRATION
Details
The light-brown precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at reduced pressure
WASH
Type
WASH
Details
washed with hot absolute ethanol

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(#N)C=1C=C(OC2=CC3=CC(=CC=C3C=C2)OC2=CC(=C(C=C2)C#N)C#N)C=CC1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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